molecular formula C18H13NO4 B12805927 Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- CAS No. 119056-55-2

Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis-

Cat. No.: B12805927
CAS No.: 119056-55-2
M. Wt: 307.3 g/mol
InChI Key: IZWSVQWHIHCZNY-ZWKOTPCHSA-N
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Description

Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a benzene ring fused to an anthracene moiety, with additional hydroxyl and nitro functional groups. The cis- configuration indicates the specific spatial arrangement of the substituents around the dihydroxy and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- typically involves multi-step organic reactions. One common approach is the nitration of Benz(a)anthracene, followed by reduction and subsequent hydroxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The final hydroxylation step often employs reagents like osmium tetroxide or potassium permanganate under controlled conditions to ensure the cis- configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain the purity and yield of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benz(a)anthracene-5,6-quinone.

    Reduction: Formation of benz(a)anthracene-5,6-diol, 5,6-dihydro-7-amino-, cis-.

    Substitution: Formation of halogenated derivatives of benz(a)anthracene.

Scientific Research Applications

Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.

    Biology: Investigated for its potential mutagenic and carcinogenic properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- involves its interaction with cellular components. The compound can intercalate into DNA, leading to mutations and potentially causing carcinogenesis. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, disrupting normal cellular functions. The hydroxyl groups facilitate the formation of reactive oxygen species, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-
  • Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dichloro-
  • Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dibromo-

Uniqueness

Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The cis- configuration also influences its interaction with biological molecules, making it a valuable compound for studying structure-activity relationships.

Properties

CAS No.

119056-55-2

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

(5S,6R)-7-nitro-5,6-dihydrobenzo[a]anthracene-5,6-diol

InChI

InChI=1S/C18H13NO4/c20-17-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)16(19(22)23)15(14)18(17)21/h1-9,17-18,20-21H/t17-,18+/m0/s1

InChI Key

IZWSVQWHIHCZNY-ZWKOTPCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4[C@@H]([C@@H](C3=C2[N+](=O)[O-])O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(C(C3=C2[N+](=O)[O-])O)O

Origin of Product

United States

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